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molecular formula C6H10N2O B112695 4-Aminooxane-4-carbonitrile CAS No. 50289-12-8

4-Aminooxane-4-carbonitrile

Cat. No. B112695
M. Wt: 126.16 g/mol
InChI Key: RNLRIDPDRLEOSF-UHFFFAOYSA-N
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Patent
US05646172

Procedure details

8 ml of ammonium hydroxide, 1.58 g of ammonium chloride and 1.23 g of sodium cyanide were successively introduced and the solution obtained was cooled in an ice/methanol bath at about -7° C. 2 ml of tetrahydro-4H-pyran-4-one were added at a temperature of ≤0° C., and the reaction medium was allowed to rise to ambient temperature with vigorous stirring for 18 hours. After extracting 3 times with methylene chloride, washing with salt water and drying, 2.49 g of the expected product (translucent crystals) melting at approximately 46°-47° C. were obtained.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].[Cl-].[NH4+:4].[C-:5]#N.[Na+].[O:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1>>[NH2:2][C:11]1([C:5]#[N:4])[CH2:12][CH2:13][O:8][CH2:9][CH2:10]1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
1.58 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1.23 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCC(CC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-7 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution obtained
CUSTOM
Type
CUSTOM
Details
to rise to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
After extracting 3 times with methylene chloride
WASH
Type
WASH
Details
washing with salt water
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1(CCOCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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